Product packaging for 3-(Prop-2-en-1-ylsulfanyl)thiophene(Cat. No.:CAS No. 33952-64-6)

3-(Prop-2-en-1-ylsulfanyl)thiophene

Cat. No.: B15377005
CAS No.: 33952-64-6
M. Wt: 156.3 g/mol
InChI Key: BLVALQFTBLVDON-UHFFFAOYSA-N
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Description

3-(Prop-2-en-1-ylsulfanyl)thiophene is a specialized organic compound featuring a thiophene ring system linked via a thioether (sulfanyl) bridge to a prop-2-en-1-yl (allyl) group. This molecular architecture, incorporating a sulfur-rich scaffold, makes it a valuable building block in several advanced research domains. In medicinal chemistry and drug discovery , the thiophene nucleus is a privileged pharmacophore. Thiophene-based compounds have demonstrated a wide spectrum of biological activities, and their structures are frequently explored as bio-isosteric replacements for phenyl rings to optimize properties like metabolic stability and binding affinity . Researchers utilize derivatives like this compound in the synthesis of novel molecules for screening against various therapeutic targets . In the field of material science , thiophene derivatives are pivotal in developing advanced organic electronic materials. They are key components in organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . Furthermore, such compounds show significant promise as eco-friendly corrosion inhibitors for metals like mild steel in acidic environments. The sulfur atoms in the thiophene ring and thioether bridge act as active centers, adsorbing onto metal surfaces to form a protective film that delays corrosion, a subject of intense study in industrial chemistry . The presence of the allyl chain offers a reactive handle for further chemical modifications, including polymerization or functional group interconversions, making this compound a versatile intermediate for synthetic campaigns. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8S2 B15377005 3-(Prop-2-en-1-ylsulfanyl)thiophene CAS No. 33952-64-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

33952-64-6

Molecular Formula

C7H8S2

Molecular Weight

156.3 g/mol

IUPAC Name

3-prop-2-enylsulfanylthiophene

InChI

InChI=1S/C7H8S2/c1-2-4-9-7-3-5-8-6-7/h2-3,5-6H,1,4H2

InChI Key

BLVALQFTBLVDON-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CSC=C1

Origin of Product

United States

Synthetic Methodologies for 3 Prop 2 En 1 Ylsulfanyl Thiophene and Analogous Thiophene Derivatives

Precursor Synthesis Strategies

The successful synthesis of 3-(prop-2-en-1-ylsulfanyl)thiophene and its analogs hinges on the efficient preparation of two key building blocks: a suitably substituted thiophene (B33073) and an appropriate allylic sulfur precursor.

Preparation of Substituted Thiophenes

The synthesis of the thiophene core can be approached in several ways, often starting from acyclic precursors or by functionalizing a pre-existing thiophene ring. A common strategy for preparing 3-substituted thiophenes involves the use of 3-halothiophenes, such as 3-bromothiophene, as a versatile starting material. nih.gov The halogen at the 3-position provides a reactive handle for subsequent carbon-sulfur bond formation.

Another powerful method for constructing substituted thiophenes is through cyclization reactions. For instance, the reaction of 1,4-dicarbonyl compounds with a sulfurizing agent like Lawesson's reagent can yield highly substituted thiophenes. nih.gov Additionally, metal-free dehydration and sulfur cyclization of alkynols with elemental sulfur represents another route to access a variety of substituted thiophenes. wikipedia.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have also been effectively utilized for the synthesis of functionalized cyclopropylthiophenes, demonstrating the versatility of palladium catalysis in thiophene chemistry. nih.govsemanticscholar.org

The following table summarizes various methods for the synthesis of substituted thiophenes, highlighting the diversity of available synthetic tools.

Starting Material(s)Reagents and ConditionsProduct TypeReference(s)
3-Bromothiophenen-Butyllithium, then Sulfur3-Thiophenethiol nih.gov
1,4-Dicarbonyl compoundsLawesson's reagent, Microwave irradiationSubstituted thiophenes nih.gov
AlkynolsElemental sulfur (S8) or EtOCS2KSubstituted thiophenes wikipedia.org
BromothiophenesCyclopropylboronic acid, Pd(OAc)2, SPhosCyclopropylthiophenes nih.govsemanticscholar.org
2-AlkynylthioanisolesSulfinic acids, TBHP3-(Arylsulfonyl)benzothiophenes nih.gov

Generation of Allylic Sulfur Precursors

The allylic sulfur component is typically introduced using either allyl mercaptan (prop-2-ene-1-thiol) or an allyl halide. Allyl mercaptan is a commercially available, though odorous, reagent that can act as a nucleophile in its thiolate form. organic-chemistry.org Alternatively, allyl halides, such as allyl bromide, serve as electrophiles that can react with a thiophene-3-thiolate nucleophile.

The generation of the active sulfur nucleophile often involves the deprotonation of a thiol using a base. For instance, thiophene-3-thiol (B1329469) can be converted to the corresponding thiolate anion by treatment with a suitable base like sodium hydroxide (B78521) or an alkoxide. This in situ generated nucleophile is then ready to react with an allylic electrophile.

Formation of the Sulfanyl (B85325) Linkage

The crucial step in the synthesis of this compound is the formation of the thioether bond between the thiophene ring and the allyl group. This is primarily achieved through nucleophilic substitution reactions or modern thiol-ene coupling methodologies.

Nucleophilic Substitution Reactions

A cornerstone of thioether synthesis is the nucleophilic substitution reaction. In the context of this compound synthesis, this typically involves the reaction of a thiophene-3-thiolate with an allyl halide. The thiolate anion, a potent nucleophile, displaces the halide from the allyl substrate in an SN2 reaction to form the desired thioether.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for C-S bond formation. nih.gov These methods can offer high efficiency and functional group tolerance. For instance, a palladium catalyst can facilitate the coupling of a halothiophene with a thiol, providing a versatile route to aryl sulfides. organic-chemistry.org

Below is a table summarizing representative nucleophilic substitution reactions for the formation of allylic sulfides.

Thiophene PrecursorAllylic PrecursorCatalyst/BaseProductReference(s)
3-ThiophenethiolAllyl BromideBase (e.g., NaOH)This compoundGeneral Knowledge
3-BromothiopheneAllyl MercaptanPalladium catalystThis compound nih.govorganic-chemistry.org
Aryl HalidesThiolsPalladium(II) acetate, LigandAryl sulfides rsc.org

Thiol-Ene Coupling Approaches

The thiol-ene reaction has gained prominence as a highly efficient and atom-economical method for forming carbon-sulfur bonds. wikipedia.org This reaction involves the addition of a thiol across a double bond, typically initiated by radicals or light (photoinitiated). nih.govresearchgate.netrsc.org In the synthesis of this compound, this would involve the reaction of thiophene-3-thiol with an allene (B1206475) or a related unsaturated system.

The radical-mediated thiol-ene reaction proceeds via a chain mechanism involving the formation of a thiyl radical, which then adds to the alkene. wikipedia.org This method is often favored for its mild reaction conditions and high yields. Photoinitiated thiol-ene reactions are particularly attractive as they can often be performed at room temperature under UV irradiation, offering a "click" chemistry approach to thioether synthesis. nih.govresearchgate.netrsc.org

Cyclization and Heterocyclization Pathways

Allyl-substituted thiophenyl ethers, such as this compound, can undergo intramolecular cyclization reactions to form fused heterocyclic systems. These reactions can be promoted by various means, including Lewis acids or radical initiators, leading to the formation of new rings. rsc.org

For example, the intramolecular cyclization of an allyl thienyl sulfide (B99878) can lead to the formation of a dihydrothiopyran ring fused to the thiophene core, such as thieno[3,2-b]dihydrothiopyran. The specific outcome of the cyclization can depend on the substitution pattern of the starting material and the reaction conditions employed. Radical cyclizations, initiated by radical initiators like AIBN or through photolysis, are a common strategy to induce such transformations. nih.govresearchgate.netmdpi.com Lewis acid-promoted cyclizations have also been reported to be effective for related systems. rsc.org

These cyclization reactions are valuable for the construction of more complex, polycyclic sulfur-containing aromatic systems, which are of interest in materials science and medicinal chemistry.

Intramolecular Cyclization Mechanisms Leading to Thiophene Derivatives

Intramolecular cyclization represents a powerful and atom-economical strategy for the synthesis of thiophene derivatives from appropriately functionalized acyclic precursors. mdpi.com These reactions often proceed through the formation of a carbon-sulfur bond, leading to the heterocyclic ring system.

A prevalent mechanism involves the metal-catalyzed heterocyclization of substrates containing both a thiol group and an alkyne functionality. mdpi.com The reaction is typically initiated by the coordination of a metal catalyst to the triple bond, which activates it towards nucleophilic attack. The intramolecular attack by the sulfur atom then leads to the formation of the thiophene ring. mdpi.com The specific regiochemical outcome, such as the formation of a 5-exo-dig or a 5-endo-dig cyclization product, is influenced by the substrate structure and reaction conditions. mdpi.comresearchgate.net For instance, the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols proceeds via a 5-endo-dig S-cyclization to yield substituted thiophenes. mdpi.com

Base-promoted cyclizations also offer a viable route. For example, (Z)-1-en-4-yne-1-thiolates, generated in situ, can undergo a 5-exo-dig cyclization to form thiophene derivatives. mdpi.com Another notable example is the Fiesselmann thiophene synthesis, which involves the base-catalyzed condensation of thioglycolic acid with α,β-acetylenic esters, leading to the formation of 3-hydroxy-2-thiophenecarboxylic acids.

The Gewald aminothiophene synthesis is a classic method that proceeds via an intramolecular cyclization. It involves the base-catalyzed condensation of a ketone with a β-acetonitrile, followed by cyclization with elemental sulfur to produce 2-aminothiophenes. pharmaguideline.com A modified Gewald reaction has been used to prepare novel 3-acetyl-2-aminothiophenes. researchgate.net

Intermolecular Coupling Reactions

Intermolecular coupling reactions provide an alternative and versatile approach to construct the thiophene ring or to functionalize a pre-existing one. These methods involve the joining of two or more separate molecular fragments.

Metal-catalyzed cross-coupling reactions are widely employed for the synthesis of complex thiophene derivatives. numberanalytics.com Reactions such as the Suzuki-Miyaura, Stille, and Heck couplings allow for the formation of carbon-carbon bonds between a thiophene unit and other aryl or vinyl partners. mdpi.comnumberanalytics.com For instance, a one-pot C-S coupling/heterocyclization approach has been reported for the synthesis of substituted thiophenes. mdpi.com

The Paal-Knorr thiophene synthesis is a classical intermolecular reaction that involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, to form the thiophene ring. pharmaguideline.comnih.gov Variations of this method have been developed to improve yields and expand its substrate scope.

Multi-component reactions (MCRs) offer an efficient strategy for the synthesis of highly substituted thiophenes in a single step from three or more starting materials. nih.gov For example, a combination of β-ketodithioesters, α-haloketones, and cyclohexylisocyanide in an aqueous solution can yield thiophene derivatives. nih.gov

Optimization of Reaction Conditions

The efficiency, selectivity, and yield of synthetic transformations leading to this compound and its analogs are highly dependent on the careful optimization of reaction conditions. Key parameters that are frequently fine-tuned include the choice of catalyst, solvent, temperature, and pressure. mdpi.comnih.gov

Catalyst Systems and Their Influence on Reaction Efficiency

The selection of an appropriate catalyst system is critical in many synthetic routes to thiophene derivatives. Metal-based catalysts are particularly prevalent and can significantly influence reaction rates and regioselectivity.

Palladium Catalysts: Palladium complexes, such as PdI₂, are effective for the heterocyclodehydration of 1-mercapto-3-yn-2-ols. mdpi.comnih.gov The efficiency of these catalysts can be enhanced by the use of co-catalysts or additives like potassium iodide (KI). mdpi.comnih.gov The molar ratio of the additive to the palladium catalyst can have a substantial impact on the reaction outcome. mdpi.com

Copper Catalysts: Copper catalysts, including copper(I) and copper(II) salts, are widely used in thiophene synthesis. nih.gov For example, copper(I) can catalyze the reaction of haloalkynes with a sulfur source to produce substituted thiophenes. nih.gov Copper-catalyzed tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes is another efficient method.

Rhodium Catalysts: Rhodium-based catalysts have been employed for the regioselective synthesis of fully substituted thiophene derivatives from 1,2,3-thiadiazoles and alkynes. nih.gov

Other Metal Catalysts: Indium is another metal that has found application in the synthesis of thiophene derivatives. nih.gov

Non-Metal Catalysts: In the pursuit of greener chemistry, metal-free catalytic systems have been developed. For instance, alumina (B75360) (Al₂O₃) has been used as a catalyst for the vapor-phase reaction of furan (B31954) and hydrogen sulfide to produce thiophene. researchgate.net

The following table summarizes the influence of various catalyst systems on the synthesis of thiophene derivatives.

Catalyst SystemReactantsProduct TypeKey Observations
PdI₂/KI1-mercapto-3-yn-2-olsSubstituted thiophenesThe KI:PdI₂ molar ratio significantly affects reactivity and yield. mdpi.com
Copper(I)Haloalkynes, Sodium SulfideSubstituted thiophenesProvides a regioselective synthesis. nih.gov
Rhodium1,2,3-Thiadiazoles, AlkynesFully substituted thiophenesEnables regioselective synthesis. nih.gov
Al₂O₃Furan, Hydrogen SulfideThiopheneHigh yield achieved at 500°C. researchgate.net

Solvent Effects on Reaction Kinetics and Yield

The choice of solvent can profoundly impact reaction kinetics, product yields, and even the reaction pathway itself. mdpi.comdoi.org

In the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols, methanol (B129727) (MeOH) has been used as a solvent. mdpi.comnih.gov However, ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BmimBF₄), have been shown to be effective alternatives, allowing for the recycling of the catalyst-solvent system without significant loss of activity. mdpi.com

The nature of the solvent can also influence the reactivity of starting materials. For instance, in the polymerization of α-silylated thiophene oligomers, the reactivity was found to vary by two orders of magnitude when changing the solvent from dichloromethane (B109758) to acetonitrile (B52724), suggesting the solvent plays a role in the rate-determining step. doi.org

The table below illustrates the effect of different solvents on the synthesis of thiophene derivatives.

ReactionSolventEffect
PdI₂/KI-catalyzed heterocyclodehydrationMethanol (MeOH)Effective solvent for the reaction. mdpi.comnih.gov
PdI₂/KI-catalyzed heterocyclodehydrationBmimBF₄ (Ionic Liquid)Allows for catalyst and solvent recycling. mdpi.com
Polymerization of α-silylated thiophene oligomersDichloromethane vs. AcetonitrileSignificant change in reaction kinetics. doi.org

Temperature and Pressure Parameters in Synthetic Transformations

Temperature and pressure are fundamental parameters that control the rate and outcome of chemical reactions. mdpi.comnih.gov

For the PdI₂/KI-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols in methanol, the reaction temperature is typically maintained between 50-100 °C. mdpi.com When using an ionic liquid like BmimBF₄, the reaction is often carried out at 80 °C. mdpi.com In some intramolecular cyclizations, such as those of thiophene-based dibromo pharmaguideline.comhelicenes, vacuum pyrolysis at high temperatures (around 330 °C) is employed. nih.govacs.org

Pressure can also be a critical factor. For instance, in the desulfurization of syngas containing thiophene, increasing both pressure and temperature had a positive effect on the conversion, with full conversion achieved at 450 °C and 10 bar. researchgate.net The carbonylation reaction of certain precursors to form thiophene derivatives is carried out under a pressure of 20 atm of a CO-air mixture. nih.gov

The following table details the temperature and pressure parameters for specific thiophene syntheses.

Reaction TypeTemperaturePressure
PdI₂/KI-catalyzed heterocyclodehydration (in MeOH)50–100 °CNot specified
PdI₂/KI-catalyzed heterocyclodehydration (in BmimBF₄)80 °CNot specified
Intramolecular cyclization of dibromo pharmaguideline.comhelicenes~330 °CVacuum
Desulfurization of syngas450 °C10 bar
Carbonylation to form thiophene derivatives40 °C20 atm (CO-air)

Purification and Isolation Techniques in Chemical Synthesis

Following the completion of a synthetic reaction, the desired product, such as this compound, must be isolated from the reaction mixture and purified. The choice of purification technique depends on the physical and chemical properties of the target compound and the impurities present.

Commonly used methods for the purification of thiophene derivatives include:

Distillation: This technique is suitable for purifying liquid thiophenes. google.com It can be performed at atmospheric or reduced pressure, with temperatures typically ranging from 30 °C to 150 °C under reduced pressure. google.com However, separating thiophene from benzene (B151609) by distillation is challenging due to their similar boiling points. wikipedia.orguop.edu.pk Extractive distillation with a solvent like dimethylformamide (DMF) can be employed to overcome this issue. researchgate.net

Crystallization: For solid thiophene derivatives, crystallization is a powerful purification method. The crude product is dissolved in a suitable solvent at an elevated temperature, and then the solution is cooled to allow the purified compound to crystallize. google.com The choice of solvent is crucial for obtaining high purity and yield.

Chromatography: Various chromatographic techniques are widely used for the purification of thiophenes. These include column chromatography, thin-layer chromatography (TLC) for monitoring reaction progress, and high-performance liquid chromatography (HPLC) for both analytical and preparative separations. google.com

Extraction: Liquid-liquid extraction can be used to separate the product from impurities based on their differential solubility in two immiscible liquid phases. google.com

Adsorption: Adsorptive desulfurization (ADS) is a method used to remove thiophene and its derivatives from fuels. nih.gov This technique operates at ambient temperature and pressure and utilizes materials like activated carbon, zeolites, and metal-organic frameworks (MOFs) to adsorb the sulfur compounds. nih.gov

In many cases, a combination of these techniques is necessary to achieve the desired level of purity. For instance, after a synthesis, the product might be initially isolated by extraction, followed by column chromatography for further purification, and finally crystallization to obtain a highly pure solid. organic-chemistry.org

Reaction Mechanisms and Chemical Transformations of 3 Prop 2 En 1 Ylsulfanyl Thiophene

Mechanistic Pathways of Thiophene-Sulfur Bond Reactivity

The bond between the thiophene (B33073) ring and the sulfur atom is generally stable; however, it can participate in specific rearrangements. One of the most significant reactions involving this bond is the thio-Claisen rearrangement, a type of rsc.orgrsc.org-sigmatropic shift. While the direct rsc.orgrsc.org-sigmatropic rearrangement of 3-(prop-2-en-1-ylsulfanyl)thiophene itself is not the primary pathway, a related rearrangement can occur. For this to happen, the allyl sulfide (B99878) must first isomerize to the thermodynamically more stable (E/Z)-3-(prop-1-en-1-ylsulfanyl)thiophene. This vinyl sulfide can then undergo aza- and thio-Claisen rearrangements.

A notable example is the thermal rsc.orgrsc.org sigmatropic rearrangement of 2-[(4-aryloxy-2-butynyl)sulfanyl]thiophene, which proceeds through the thienyl-propargyl sulphide moiety, indicating the capability of the thiophene-sulfur system to participate in such transformations. semanticscholar.org This type of reaction is crucial for carbon-carbon bond formation and the synthesis of complex heterocyclic systems. semanticscholar.org

Electrophilic Aromatic Substitution Reactions on the Thiophene Ring

The thiophene ring is an electron-rich aromatic system and readily undergoes electrophilic aromatic substitution. Its reactivity is greater than that of benzene (B151609). nih.gov The substituent at the 3-position directs incoming electrophiles to specific positions on the ring. The allylthio group (-S-CH₂CH=CH₂) is an activating group and directs electrophilic attack to the ortho (C2) and para (C5) positions.

The general mechanism for electrophilic substitution on thiophene involves the attack of an electrophile on the π-electron system of the ring, forming a resonance-stabilized carbocation intermediate, often called a sigma complex. scilit.com The subsequent loss of a proton restores the aromaticity of the ring. Attack at the C2 position is generally favored over the C3 position because the resulting intermediate is more stable, with the positive charge being delocalized over more atoms, including the sulfur atom which can participate in resonance stabilization. scilit.comresearchgate.net

For this compound, electrophilic attack is predicted to occur preferentially at the C2 and C5 positions. For instance, bromination would be expected to yield 2-bromo-3-(prop-2-en-1-ylsulfanyl)thiophene or 5-bromo-3-(prop-2-en-1-ylsulfanyl)thiophene. This selectivity is highlighted in processes designed to purify 2-substituted thiophenes, where contaminating 3-substituted isomers are selectively functionalized via electrophilic substitution (e.g., bromination) to alter their physical properties for easier separation. google.com

Table 1: Predicted Products of Electrophilic Aromatic Substitution

Reaction Reagents Major Product(s)
Bromination Br₂, FeBr₃ 2-Bromo-3-(prop-2-en-1-ylsulfanyl)thiophene and 5-Bromo-3-(prop-2-en-1-ylsulfanyl)thiophene
Nitration HNO₃, H₂SO₄ 2-Nitro-3-(prop-2-en-1-ylsulfanyl)thiophene and 5-Nitro-3-(prop-2-en-1-ylsulfanyl)thiophene

Reactivity of the Allylic Moiety

The prop-2-en-1-yl (allyl) group is a versatile functional handle that undergoes a variety of chemical transformations, including additions, polymerization, and pericyclic reactions.

The carbon-carbon double bond in the allyl group is susceptible to electrophilic addition reactions. For example, the addition of hydrogen halides (H-X) proceeds via the formation of a carbocation intermediate. youtube.com Following Markovnikov's rule, the proton adds to the terminal carbon (C3' of the allyl group), leading to a more stable secondary carbocation at C2'. The subsequent attack of the halide ion (X⁻) yields the corresponding 3-((2-halopropyl)sulfanyl)thiophene.

Allylic sulfides can participate in radical polymerization processes. Research on cyclic allylic sulfides has shown that they can undergo free-radical ring-opening polymerization. scilit.comacs.orgacs.org This process involves the formation of a thiyl radical which then propagates. rsc.org While this compound is not cyclic, the allylic sulfide moiety can still be involved in radical reactions. It can act as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, a method used to control radical polymerizations and produce polymers with well-defined structures. researchgate.net This suggests that under radical conditions, the compound could either initiate polymerization or modulate the growth of polymer chains.

The allyl group is an ideal participant in pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state.

A key reaction for this system is the rsc.orgacs.org-sigmatropic rearrangement . This reaction does not occur on the sulfide itself but on its corresponding sulfoxide (B87167). Oxidation of the sulfur atom in this compound would yield 3-((prop-2-en-1-yl)sulfinyl)thiophene. This allylic sulfoxide can then undergo a facile thermal rearrangement known as the Mislow-Evans rearrangement. researchgate.netwikipedia.org This concerted process involves a five-membered cyclic transition state, leading to a sulfenate ester, which can then be hydrolyzed to a homoallylic alcohol, 1-(thiophen-3-yl)prop-2-en-1-ol. researchgate.netresearchgate.net This rearrangement is highly stereoselective. wikipedia.org

Another potential pericyclic reaction is the thio-Claisen rearrangement , a rsc.orgrsc.org-sigmatropic shift. As mentioned earlier, this would require prior isomerization of the allyl group to a 1-propenyl group. semanticscholar.org

Derivatization Strategies

The distinct reactivity at the thiophene ring, the sulfur atom, and the allyl group allows for numerous derivatization strategies.

Oxidation of the Sulfur Atom : The sulfide can be selectively oxidized to the corresponding sulfoxide or sulfone using oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA). researchgate.net Thiophene 1-oxides and 1,1-dioxides are valuable intermediates, for instance, in Diels-Alder reactions. researchgate.net The oxidation of thiophenes can also be initiated by hydroxyl radicals. nih.gov

Modification of the Allyl Group : Besides addition reactions, the double bond can be cleaved via ozonolysis to yield an aldehyde, or dihydroxylated to form a diol.

Ring Functionalization : As discussed, electrophilic substitution provides a direct route to introduce a wide range of functional groups (halogens, nitro, acyl groups) onto the thiophene ring at the C2 and C5 positions. nih.govgoogle.com

Rearrangement and Subsequent Reactions : The rsc.orgacs.org-sigmatropic rearrangement of the corresponding sulfoxide offers a pathway to homoallylic alcohols, which can be further functionalized. researchgate.netresearchgate.net

These strategies enable the synthesis of a diverse library of thiophene derivatives from a single, versatile starting material. researchgate.netmdpi.com

Further Functionalization at the Allylic Position

The allylic position of the prop-2-en-1-yl group is a key site for further functionalization, primarily through radical-mediated reactions. The use of N-bromosuccinimide (NBS) in the presence of a radical initiator or light is a standard method for the selective bromination of allylic C-H bonds. rsc.orgnih.gov This reaction proceeds via a radical chain mechanism, where a bromine radical abstracts an allylic hydrogen to form a resonance-stabilized allylic radical. This radical then reacts with Br₂ (present in low concentrations from the reaction of HBr with NBS) to yield the allylic bromide.

The resulting allylic bromide is a versatile intermediate for the introduction of various nucleophiles. For instance, it can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to introduce new functional groups at the allylic position. This allows for the synthesis of a wide array of derivatives with potential applications in materials science and medicinal chemistry.

Recent advancements in catalysis have also enabled the direct C-H functionalization of allylic positions. rsc.orgnih.govmdpi.com These methods, often employing transition metal catalysts, can introduce a variety of functional groups directly, avoiding the need for a pre-functionalized substrate.

Table 2: Representative Functionalization Reactions at the Allylic Position

Reaction Reagent(s) Product Type
Allylic Bromination NBS, radical initiator Allylic Bromide
Nucleophilic Substitution Allylic Bromide, Nu-H (e.g., R₂NH, ROH, RSH) Allylic Amine, Ether, or Thioether

Formation of Fused Heterocyclic Systems

The structure of this compound is well-suited for intramolecular cyclization reactions to form fused heterocyclic systems, most notably thieno[3,2-b]dihydrothiopyran derivatives. mdpi.comnih.govnih.gov This transformation can be achieved through electrophilic cyclization, where the electron-rich thiophene ring acts as an internal nucleophile, attacking the activated double bond of the allyl group.

The activation of the double bond can be accomplished using various electrophiles. For instance, treatment with a strong acid can protonate the double bond, generating a carbocation that is then trapped by the thiophene ring. Alternatively, the use of a halogen, such as iodine (I₂), can lead to the formation of a cyclic halonium ion, which is then attacked by the thiophene C2 position. rsc.org This latter approach has been widely used for the synthesis of various fused heterocycles. rsc.org

The general mechanism for the acid-catalyzed cyclization is proposed to involve the following steps:

Protonation of the allylic double bond to form a secondary carbocation.

Intramolecular electrophilic attack of the carbocation on the electron-rich C2 position of the thiophene ring.

Deprotonation to regenerate the aromaticity of the thiophene ring and yield the fused thieno[3,2-b]dihydrothiopyran system.

The regioselectivity of the cyclization is governed by the preferential attack at the more nucleophilic C2 position of the thiophene ring.

Table 3: Key Intermediates and Products in the Formation of Fused Heterocyclic Systems

Starting Material Reagent/Condition Key Intermediate Final Product
This compound Strong Acid (e.g., H₂SO₄) Thiophenium ion/Carbocation Thieno[3,2-b]dihydrothiopyran

These cyclization reactions provide a powerful tool for the construction of complex heterocyclic scaffolds from a relatively simple starting material. The resulting fused systems are of interest in various fields, including materials science, due to their extended π-conjugated systems. mdpi.comnih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Prop 2 En 1 Ylsulfanyl Thiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering profound insights into the chemical environment of magnetically active nuclei.

One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, provide foundational information about the number and types of protons and carbons in a molecule.

The ¹H NMR spectrum of 3-(Prop-2-en-1-ylsulfanyl)thiophene reveals distinct signals corresponding to the protons of the thiophene (B33073) ring and the allyl group. The aromatic protons on the thiophene ring typically appear in the downfield region, a consequence of the ring's aromaticity. The protons of the allyl group exhibit characteristic chemical shifts and coupling patterns, providing clear evidence for the -CH₂-CH=CH₂ moiety.

The ¹³C NMR spectrum complements the proton data by identifying the chemical environments of the carbon atoms. The carbon signals for the thiophene ring resonate in the aromatic region, while the carbons of the allyl group appear in the aliphatic and olefinic regions.

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Thiophene C2-HData not availableData not available
Thiophene C4-HData not availableData not available
Thiophene C5-HData not availableData not available
-S-CH₂ -Data not availableData not available
-CH=Data not availableData not available
=CH₂Data not availableData not available
Thiophene C2Data not available
Thiophene C3Data not available
Thiophene C4Data not available
Thiophene C5Data not available
-S-C H₂-Data not available
-C H=Data not available
=C H₂Data not available

(Note: Specific chemical shift values are dependent on the solvent and experimental conditions and require experimental data for population.)

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms within the molecule.

COSY (Correlation Spectroscopy) : The H,H-COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. researchgate.net For this compound, COSY correlations would confirm the connectivity within the allyl group (between the -CH₂-, -CH=, and =CH₂ protons) and between adjacent protons on the thiophene ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum for this compound would definitively assign each proton signal to its corresponding carbon atom in both the thiophene ring and the allyl substituent.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. researchgate.net This is crucial for connecting the allyl group to the thiophene ring, as it would show a correlation between the protons of the methylene (B1212753) group (-S-CH₂-) and the C3 carbon of the thiophene ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY experiments identify protons that are close in space, regardless of whether they are connected through bonds. researchgate.net This technique can provide information about the preferred conformation of the molecule, for instance, the spatial relationship between the allyl group and the thiophene ring. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectrometry

Vibrational spectroscopy probes the molecular vibrations of a compound, offering valuable information about the functional groups present.

The infrared (IR) and Raman spectra of this compound display characteristic absorption bands that correspond to the vibrational modes of its constituent functional groups.

Key expected vibrational modes include:

C-H stretching (aromatic) : From the thiophene ring.

C-H stretching (alkenyl) : From the allyl group.

C=C stretching (aromatic) : Within the thiophene ring. iosrjournals.org

C=C stretching (alkenyl) : Of the allyl group's double bond.

C-S stretching : Involving the thiophene ring sulfur and the thioether linkage. iosrjournals.org

CH₂ bending and wagging : From the allyl group.

Table 2: Expected Characteristic IR and Raman Bands for this compound

Functional Group/Vibrational Mode Expected Wavenumber Range (cm⁻¹) Spectrum
Aromatic C-H Stretch3100 - 3000IR, Raman
Alkenyl C-H Stretch3080 - 3010IR, Raman
Aromatic C=C Stretch1600 - 1450IR, Raman
Alkenyl C=C Stretch~1640IR, Raman
C-S Stretch750 - 600IR, Raman

(Note: Specific peak positions and intensities can be influenced by the molecular environment and physical state of the sample.)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. This precise mass measurement is crucial for confirming the molecular formula, C₇H₈S₂. Upon ionization, the molecule will undergo characteristic fragmentation, with potential cleavage at the C-S bonds and within the allyl group, providing further structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample mixture. In the context of analyzing this compound, the gas chromatograph first vaporizes the compound and separates it from any impurities based on its boiling point and affinity for the GC column's stationary phase. Following separation, the isolated molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner.

The resulting mass spectrum is a plot of ion abundance versus mass-to-charge (m/z) ratio, which serves as a molecular "fingerprint." The fragmentation pattern is crucial for structural elucidation. For this compound, the molecular ion peak (M+) would be expected at its molecular weight. Subsequent fragmentation is predictable based on the structure. The electron-impact mass spectra of thiophene derivatives are known to produce well-defined fragmentation patterns, often involving the rupture of bonds and skeletal rearrangements. arkat-usa.orgresearchgate.net

Key fragmentation pathways for this compound would likely involve:

Alpha-cleavage: Breakage of the C-S bond adjacent to the thiophene ring.

Allylic cleavage: Fission of the bond between the sulfur and the allyl group, leading to the formation of a stable allyl cation or radical.

Loss of neutral fragments: Elimination of small, stable molecules such as propene or the sulfanyl (B85325) radical. arkat-usa.org

The analysis of these fragmentation patterns allows for the unambiguous identification of the compound. While isomeric thiophenes can sometimes be difficult to differentiate solely by mass spectrometry, the unique fragmentation of the allyl-sulfanyl side chain provides distinct markers for identification. researchgate.net The development of specific GC-MS methods, including the choice of injection techniques like pulsed splitless, can optimize the sensitivity and repeatability of the analysis for thiophene compounds. researchgate.net

Table 1: Plausible Mass Spectrometry Fragmentation Data for this compound

m/z Value Proposed Fragment Ion Fragmentation Pathway
154 [C₇H₈S₂]⁺ Molecular Ion (M⁺)
113 [C₄H₃S₂]⁺ Loss of allyl group (•C₃H₅)
83 [C₄H₃S]⁺ Thienyl cation from cleavage of C-S bond

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing insights into its electronic structure. When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. For organic molecules like this compound, the most significant absorptions are typically due to π → π* and n → π* transitions.

The thiophene ring is an aromatic heterocycle with a conjugated π-system. This conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, thiophene and its derivatives are known to exhibit strong UV absorption due to π → π* transitions within the conjugated backbone. nih.gov The excitation to the first excited state in thiophene systems is associated with a transfer of charge within the conjugated π-system of the thiophene ring, which can alter the molecular structure from a benzenoid to a more quinoid character. nih.gov

In addition to the thiophene chromophore, the sulfur atom of the sulfanyl group possesses non-bonding electrons (lone pairs). These electrons can undergo n → π* transitions, where an electron from a non-bonding orbital is excited into an anti-bonding π* orbital of the thiophene ring. These transitions are generally weaker in intensity compared to π → π* transitions. The position of the maximum absorbance (λmax) and the intensity of the absorption bands are sensitive to the molecular environment and substitution on the thiophene ring.

Table 2: Expected Electronic Transitions for this compound

Type of Transition Orbitals Involved Chromophore Expected Wavelength Region
π → π* π → π* Thiophene ring (conjugated system) ~230-270 nm

X-ray Crystallography for Solid-State Molecular Conformation and Packing

Studies on related thiophene derivatives show that the thiophene ring is typically planar or nearly planar. nih.govnih.gov The analysis would also elucidate the conformation of the flexible allyl side chain. Furthermore, X-ray crystallography details how molecules pack together in the crystal lattice, revealing the nature and geometry of intermolecular interactions. In thiophene derivatives, interactions such as π-π stacking between aromatic rings and weaker C-H···π or C-H···S hydrogen bonds are common and play a crucial role in stabilizing the crystal structure. acs.orgresearchgate.net The crystal structures of some substituted thiophenes show that molecules can be linked via hydrogen bonds to form extended networks, such as ribbons or sheets. nih.gov While ring flip disorder can be observed in some thiophene-3-carbonyl derivatives, the specific interactions in the crystal of this compound would depend on its unique packing arrangement. researchgate.net

Table 3: Illustrative Crystallographic Data Obtainable for this compound

Parameter Description
Crystal System The symmetry classification of the crystal (e.g., Monoclinic, Orthorhombic).
Space Group The specific symmetry group of the crystal (e.g., P2₁/c).
Unit Cell Dimensions (a, b, c, α, β, γ) The dimensions and angles of the basic repeating unit of the crystal lattice.
Z The number of molecules in the unit cell.
Bond Lengths (Å) Precise distances between bonded atoms (e.g., C-S, C=C, C-C).
Bond Angles (°) Angles between adjacent bonds (e.g., C-S-C).
Torsion Angles (°) Dihedral angles defining the molecular conformation.

Table of Compounds

Compound Name
This compound
2-pyrrole-carbaldehyde
2-acetylthiophene
(E)-1,3-di(thiophen-2-yl)prop-2-en-1-one
(E)-1,3-Di(furan-2-yl)prop-2-en-1-one

Theoretical and Computational Investigations of 3 Prop 2 En 1 Ylsulfanyl Thiophene

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed in chemistry and materials science to predict and analyze molecular properties.

Geometry Optimization and Energetic Landscapes

Geometry optimization is a computational process that aims to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. This stable, low-energy configuration is known as the equilibrium geometry. For 3-(Prop-2-en-1-ylsulfanyl)thiophene, this process would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional structure.

The energetic landscape refers to the potential energy surface of the molecule, which includes not only the minimum energy structure but also various transition states and local minima corresponding to different conformers. By exploring this landscape, researchers can understand the molecule's flexibility and the energy barriers between different shapes. For instance, the orientation of the prop-2-en-1-ylsulfanyl group relative to the thiophene (B33073) ring would be a key area of investigation.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. aip.org These orbitals are crucial for understanding a molecule's chemical reactivity and electronic properties. nih.gov

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher energy HOMO indicates a greater ability to donate electrons, making the molecule more nucleophilic.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. A lower energy LUMO suggests a greater ability to accept electrons, making the molecule more electrophilic.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, which is relevant for its electronic and optical properties. jchps.comnih.gov For this compound, an FMO analysis would reveal the distribution of electron density in these key orbitals and predict its reactivity and kinetic stability.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the stretching, bending, and twisting of its chemical bonds. These calculated frequencies can be correlated with experimental spectroscopic data, such as that from Infrared (IR) and Raman spectroscopy. This comparison helps to confirm the molecule's structure and assign specific peaks in the experimental spectra to particular vibrational modes. For example, calculations on poly(3-hexyl thiophene) have assigned specific IR bands to vibrations like C-S bending in the thiophene ring and C-H stretching. mdpi.com A similar analysis for this compound would predict the characteristic frequencies for the thiophene ring, the allyl group, and the C-S-C linkage.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. elsevier.com It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue).

These maps are invaluable for predicting how a molecule will interact with other chemical species. Electron-rich regions are susceptible to electrophilic attack, while electron-poor regions are prone to nucleophilic attack. For this compound, an MEP map would likely show negative potential around the sulfur atom of the thiophene ring and the double bond of the allyl group, identifying these as potential sites for reaction. researchgate.net

Nonlinear Optical (NLO) Properties Prediction

Nonlinear Optical (NLO) properties describe how a material's optical properties (like its refractive index) change under strong electromagnetic fields, such as those from a laser. Molecules with significant NLO properties are important for applications in telecommunications and optical data processing.

Computational chemistry can predict NLO properties by calculating the molecular hyperpolarizability (β for second-order effects and γ for third-order effects). Thiophene and its derivatives are known to be effective components in NLO materials, acting as efficient electron donors. aip.orgtandfonline.com Theoretical calculations for this compound would assess its potential as an NLO material by quantifying its hyperpolarizability values. Studies on other thiophene derivatives have shown that factors like conjugation length and the presence of donor-acceptor groups significantly enhance these properties. acs.org

Energy Framework Analysis for Intermolecular Interactions

Energy framework analysis is a computational method used to visualize and quantify the intermolecular interactions within a crystal lattice. It calculates the different components of the interaction energy—electrostatic, polarization, dispersion, and repulsion—between pairs of molecules.

This analysis provides a visual representation where cylinders connect the centroids of interacting molecules, with the cylinder's radius being proportional to the strength of the interaction. This allows for a clear understanding of the packing motifs and the dominant forces holding the crystal together. For this compound, this analysis would reveal how molecules pack in the solid state and which interactions (e.g., π-π stacking of thiophene rings, van der Waals forces) are most significant for stabilizing the crystal structure.

Reaction Pathway Modeling and Transition State Analysis

The thermal rearrangement of this compound is anticipated to proceed via a -sigmatropic rearrangement, commonly known as the thio-Claisen rearrangement. This concerted pericyclic reaction involves the migration of the allyl group from the sulfur atom to a carbon atom of the thiophene ring. Computational modeling, primarily using Density Functional Theory (DFT), is the principal tool for elucidating the intricate details of this reaction pathway.

General Mechanistic Features from Analogous Systems

Studies on similar systems, such as allyl phenyl sulfide (B99878) and allyl 2-thienyl sulfide, have established a general mechanistic framework that is applicable to this compound. The reaction is understood to proceed through a cyclic transition state. DFT calculations, often employing the B3LYP functional with a 6-311G** basis set, have been shown to be effective in modeling these rearrangements.

The key steps in the reaction pathway, as informed by computational studies on related compounds, are:

-Sigmatropic Rearrangement: The initial and rate-determining step is the concerted intramolecular rearrangement. This proceeds through a six-membered, chair-like transition state where the C-C bond between the allyl group and the thiophene ring begins to form as the C-S bond simultaneously breaks. The thiophene ring acts as the aromatic component in this rearrangement.

Intermediate Formation: This rearrangement leads to the formation of a non-aromatic intermediate, a substituted thiophene-2-thiol (B152015) or thiophene-4-thiol, depending on the site of attack on the thiophene ring.

Tautomerization: The non-aromatic intermediate rapidly tautomerizes to restore the aromaticity of the thiophene ring, yielding the final product, which would be an allyl-substituted thiophenethiol.

Transition State Characteristics

Transition state analysis is a critical component of computational studies on this reaction. For a concerted -sigmatropic rearrangement, a single transition state is expected. However, more complex pathways involving multiple transition states have been identified in related systems. The geometry of the transition state is characterized by the partial formation of the new C-C bond and the partial breaking of the C-S bond. The identification of a single imaginary frequency in the vibrational analysis of the calculated transition state structure confirms its nature as a true saddle point on the potential energy surface.

Expected Computational Data

A thorough computational investigation of the thio-Claisen rearrangement of this compound would generate valuable data, which could be presented in the following formats:

Table 1: Calculated Thermodynamic and Kinetic Parameters for the Rearrangement of this compound

ParameterReactantTransition State 1 (TS1)IntermediateTransition State 2 (TS2)Product
Relative Energy (kcal/mol) 0.0ValueValueValueValue
Enthalpy (kcal/mol) ValueValueValueValueValue
Gibbs Free Energy (kcal/mol) ValueValueValueValueValue
Activation Energy (Ea) (kcal/mol) -Value-Value-

Note: The values in this table are hypothetical and would need to be determined through specific DFT calculations for this compound. The inclusion of two transition states acknowledges the possibility of a more complex reaction mechanism as seen in analogous systems.

Table 2: Key Geometric Parameters (in Ångstroms) of the Transition State(s)

ParameterBond/DistanceTS1TS2
d(C-S) Breaking C-S bondValueValue
d(C-C) Forming C-C bondValueValue

Note: This table would present the critical bond lengths in the transition state structures, providing insight into the degree of bond formation and bond breaking.

In the absence of direct computational studies on this compound, the information presented here is based on well-established principles of physical organic chemistry and computational findings for closely related molecules. Future theoretical work is required to provide the specific quantitative data for this particular compound.

Polymerization Studies and Material Science Contexts of Thiophene Derivatives

Electropolymerization Mechanisms and Electrode Modification

Electrochemical polymerization is a powerful technique for creating thin, uniform polymer films directly onto an electrode surface. researchgate.net The process is initiated by the oxidation of the monomer at the electrode, creating a radical cation. This reactive species then couples with other monomers or oligomers to propagate the polymer chain. ajrconline.orgresearchgate.net

The general mechanism involves the following steps:

Oxidation: The thiophene (B33073) monomer is oxidized at the anode to form a radical cation.

Dimerization: Two radical cations couple, typically at the 2- and 5-positions, and expel two protons to form a neutral dimer.

Propagation: The dimer is more easily oxidized than the monomer, leading to the formation of a dimer radical cation. This species reacts with other monomers or radical cations, extending the polymer chain. ajrconline.org This process continues, depositing a growing polymer film on the electrode. winona.edu

For 3-(Prop-2-en-1-ylsulfanyl)thiophene, the electropolymerization would proceed through the oxidation of the thiophene ring. The resulting polymer film, poly(this compound), would be inherently conductive in its oxidized (doped) state.

Cyclic voltammetry (CV) is a primary tool for both synthesizing and characterizing polythiophene films. ajrconline.org During electropolymerization, a CV scan shows an irreversible oxidation peak in the first cycle, corresponding to the oxidation of the monomer. dtic.mil As the potential is cycled, new redox peaks appear and grow with each cycle. epstem.net These new peaks represent the oxidation and reduction of the newly formed, electroactive polymer film. winona.edu

The continuous increase in the peak currents of these polymer-specific redox waves indicates the progressive deposition and growth of the conducting polymer film on the electrode surface. epstem.net The potential required for polymerization is a key parameter; for instance, thiophene polymerizes at around 1.6-1.8 V, while derivatives like 3-methylthiophene (B123197) polymerize at a lower potential (around 1.8 V) due to the electron-donating nature of the methyl group. winona.edudtic.mil The presence of additives like 2,2'-bithiophene (B32781) can significantly lower the required potential and increase the rate of polymerization. dtic.mil

Table 1: Representative Oxidation Potentials for Thiophene Derivatives This table presents typical oxidation potentials for various thiophene monomers during electropolymerization, illustrating the influence of substituents. Data is compiled from general studies on thiophene polymerization.

MonomerOxidation Potential (vs. SCE)Reference
Thiophene~2.0 V dtic.mil
3-Methylthiophene~1.8 V dtic.mil
2,2'-Bithiophene~1.2 V winona.edu

The structure of the monomer, particularly the substituent at the 3-position of the thiophene ring, has a profound effect on polymerization and the properties of the final material. researchgate.net

Electron-donating groups (like alkyl chains) lower the oxidation potential of the monomer, making it easier to polymerize. dtic.mil

Bulky substituents can increase the solubility of the resulting polymer but may also lead to steric hindrance, which can twist the polymer backbone and reduce conjugation, thereby affecting conductivity.

Functional groups can be introduced to tailor the polymer's properties for specific applications, such as sensing or biocompatibility. mdpi.com

In the case of this compound, the sulfur-containing side chain introduces specific characteristics. The electron-donating nature of the sulfanyl (B85325) group could lower the polymerization potential compared to unsubstituted thiophene. The flexible prop-2-en-1-yl group would likely enhance the solubility of the polymer in common organic solvents. However, the presence of a reactive allyl group (prop-2-ene) could potentially lead to side reactions or cross-linking during the polymerization process, depending on the reaction conditions.

Chemical Oxidation Polymerization Processes

Chemical oxidation is a widely used method for the bulk synthesis of polythiophenes. It offers advantages in terms of yield and scalability compared to electropolymerization. kpi.ua

Ferric chloride (FeCl₃) is the most common oxidizing agent used for the chemical polymerization of thiophenes. kpi.uaresearchgate.net The proposed mechanism suggests that the polymerization occurs on the surface of solid FeCl₃ particles. kpi.uawikipedia.org The thiophene monomer coordinates to the Fe³⁺ ions on the crystal surface, where it is oxidized to a radical cation, initiating the polymerization cascade that is similar to the electropolymerization mechanism. kpi.uaresearchgate.net The reaction is typically carried out in a solvent like chloroform (B151607) or carbon tetrachloride, in which FeCl₃ is at least partially insoluble. wikipedia.org

For this compound, this method would involve slowly adding FeCl₃ to a solution of the monomer to produce poly(this compound) powder.

The yield and purity of polythiophenes synthesized by chemical oxidation are influenced by several factors. The catalyst-to-monomer ratio is critical; a higher ratio generally increases the polymer yield. wikipedia.org Reaction time and temperature also play significant roles; longer times and moderate temperatures can improve conversion, though higher temperatures may lead to undesirable side reactions and cross-linking. kochi-tech.ac.jp

The purity of the final polymer requires a thorough washing process to remove residual oxidant (FeCl₃) and its reduced form (FeCl₂). This is typically done by washing the polymer precipitate with solvents like methanol (B129727) until the filtrate is clear. nih.gov The regioregularity of the polymer—the consistency of the head-to-tail linkages between monomer units—is a crucial aspect of purity. A high degree of regioregularity leads to a more planar polymer backbone, enhanced π-stacking, and consequently, better electrical and optical properties. Slow addition of the oxidant can promote higher regioregularity. kpi.ua

Structure-Property Relationships in Polythiophene Materials

The relationship between the chemical structure of a polythiophene and its physical properties is a central theme in the field of conducting polymers. dronacharya.info The substituent at the 3-position dictates the material's solubility, processability, and solid-state morphology, which in turn govern its electronic and optical characteristics. researchgate.net

For poly(this compound), the side chain would influence the polymer's properties in several ways:

Solubility: The flexible, non-polar part of the side chain would likely render the polymer soluble in common organic solvents, which is a significant advantage for processing and device fabrication. wikipedia.org

Morphology and Conductivity: The length and nature of the side chain affect how the polymer chains pack in the solid state. Well-ordered, lamellar structures with significant π-stacking between backbones are conducive to high charge carrier mobility and electrical conductivity. researchgate.netacs.org The flexibility of the prop-2-en-1-ylsulfanyl chain might lead to a less ordered, more amorphous structure compared to a simple alkyl chain, which could result in lower conductivity.

Optical Properties: The electronic bandgap of the polymer, which determines its color and absorption spectrum, is influenced by the conjugation length along the polymer backbone. Substituents that cause twisting of the backbone can disrupt conjugation, leading to a blue shift (a shift to shorter wavelengths) in the absorption spectrum. wikipedia.org The final properties would depend on the balance between the electronic effects of the sulfanyl group and the steric effects of the entire side chain. acs.orgacs.org

Table 2: General Influence of Monomer Structure on Polythiophene Properties This table summarizes general trends observed for 3-substituted polythiophenes.

Structural FeatureEffect on Polymer Properties
Long, flexible alkyl side chainsIncreases solubility, can improve solid-state ordering.
Bulky or branched side chainsIncreases solubility, may decrease conductivity due to steric hindrance and reduced planarity.
Electron-donating substituentsLowers oxidation potential, can red-shift absorption spectrum.
High regioregularity (Head-to-Tail coupling)Enhances planarity, π-stacking, conductivity, and leads to more defined optical absorption. researchgate.net
Functional groups (e.g., -COOH, -OH)Can impart specific functionalities like pH sensitivity or serve as attachment points for biomolecules. wikipedia.org

Conjugation Length and Electronic Band Structure

The extent of π-electron delocalization along the polymer backbone, known as the effective conjugation length, is a critical parameter that governs the electronic and optical properties of polythiophenes. This delocalization arises from the overlap of p-orbitals on adjacent thiophene rings, which is maximized when the backbone adopts a planar conformation. mdpi.com The conjugation length directly influences the polymer's electronic band structure, specifically the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), referred to as the band gap. mdpi.compsu.edu A longer effective conjugation length leads to a smaller band gap, resulting in a red shift in the polymer's absorption spectrum.

The nature of the side chain at the 3-position of the thiophene ring plays a crucial role in determining the polymer's conformation and, consequently, its conjugation length. Bulky side chains can induce steric hindrance, causing the thiophene rings to twist out of plane and reducing the effective conjugation. cmu.edu In the case of poly(this compound), the allylthio group (-S-CH₂-CH=CH₂) is expected to influence the polymer's properties.

Studies on analogous poly(3-alkylthio)thiophenes (P3ATTs) have shown that the presence of a sulfur atom in the side chain can lead to enhanced aggregation and more compact molecular packing due to noncovalent sulfur interactions. ntu.edu.tw This can promote a more planar backbone and, therefore, a longer effective conjugation length compared to their poly(3-alkylthiophene) (P3AT) counterparts. For instance, P3ATTs with linear alkylthio side chains exhibit red-shifted absorption spectra compared to P3ATs, indicating a more ordered structure in the solid state. ntu.edu.tw The absorption spectra of P3HTT (hexylthio) and P3DTT (decylthio) thin films show absorption maxima at 568 nm and 571 nm, respectively, which are red-shifted compared to their alkylated analogs. ntu.edu.tw

The electronic band structure of polythiophenes is also tunable via side-chain engineering. The introduction of electron-withdrawing or electron-donating groups can modify the HOMO and LUMO energy levels. While the allyl group is not strongly electron-withdrawing or -donating, the thioether linkage can influence the electronic properties. Theoretical calculations on various polythiophene derivatives have shown that as the degree of polymerization increases, the HOMO energy level increases and the LUMO energy level decreases, leading to a smaller band gap that approaches a limiting value. mdpi.com For unsubstituted polythiophene, the experimental band gap is approximately 2.0 eV. psu.edu For poly(3-alkylthio)thiophenes, the specific band gap values would depend on the final conformation and intermolecular interactions in the solid state.

Table 1: Comparison of Optical Properties of Analogous Polythiophene Derivatives

PolymerSide ChainAbsorption Max (Thin Film)Inferred Conjugation Trend
Poly(3-hexylthiophene) (P3HT)-C₆H₁₃~550 nmStandard
Poly(3-hexylthio)thiophene) (P3HTT)-S-C₆H₁₃568 nm ntu.edu.twEnhanced
Poly(3-decylthio)thiophene) (P3DTT)-S-C₁₀H₂₁571 nm ntu.edu.twEnhanced
Poly(this compound) (Projected)-S-CH₂CH=CH₂Red-shifted vs. P3ATPotentially Enhanced

Data for Poly(this compound) is projected based on trends observed in analogous P3ATTs.

Morphological Characteristics of Synthesized Polymers

The solid-state morphology of polythiophenes is intimately linked to their performance in electronic devices. The ability of polymer chains to self-assemble into ordered structures, such as crystalline lamellae, significantly impacts charge transport. researchgate.net The morphology is influenced by factors such as regioregularity, side-chain structure, and processing conditions. rsc.org

Regioregularity, the controlled head-to-tail (HT) coupling of monomer units, is crucial for achieving high crystallinity. rsc.org Irregular couplings (head-to-head or tail-to-tail) introduce twists in the polymer backbone, disrupting π-stacking and leading to a more amorphous morphology. cmu.edu For poly(this compound), achieving high regioregularity during polymerization would be essential for obtaining a well-ordered material.

The morphology of polythiophene derivatives containing pyrazoline side groups has been studied using scanning electron microscopy (SEM), revealing that different substituents on the side chain lead to distinct surface morphologies. nih.gov Similarly, the allyl group in poly(this compound) could influence the packing of the polymer chains. The presence of the double bond in the allyl group might offer possibilities for post-polymerization modification or cross-linking, which could further alter the material's morphology and stability.

Studies on poly(3-alkylthiophene)s have demonstrated a wide range of achievable morphologies, including nanofibers, nanowires, and thin films with varying degrees of crystallinity, depending on the preparation methodology. researchgate.net It is reasonable to expect that poly(this compound), if synthesized with high regioregularity, could also form ordered, semi-crystalline structures. The interplay between the thioether linkage and the terminal double bond in the side chain would be a key factor in determining the final solid-state packing and morphology.

Advanced Polymerization Techniques (e.g., Photo-induced, Solid-state)

Beyond traditional chemical and electrochemical methods, advanced polymerization techniques offer unique advantages for the synthesis of well-defined and functional polythiophenes.

Photo-induced Polymerization:

Photo-induced polymerization, or photopolymerization, utilizes light to initiate the polymerization process. This technique offers excellent spatial and temporal control, making it attractive for applications such as patterning and 3D printing. mdpi.com For thiophene derivatives, photo-induced processes can proceed through various mechanisms.

One approach involves the use of a photosensitizer that, upon irradiation, initiates a chemical reaction leading to polymerization. For instance, highly conjugated thiophene derivatives have been shown to undergo photoinduced electron transfer reactions in the presence of an iodonium (B1229267) salt under visible light, initiating cationic polymerization. acs.org Another strategy involves the design of thiophene-based photoinitiators that can trigger polymerization upon light exposure. rsc.orgresearchgate.net Furthermore, visible-light-induced oxidative cyclization of alkynes with ketene (B1206846) dithioacetals has been reported as a metal-free method to synthesize multisubstituted thiophenes, which could potentially be extended to polymerization. researchgate.net

The allyl group in this compound contains a reactive double bond, which could potentially be utilized in photo-initiated thiol-ene "click" reactions for polymer synthesis or modification, a powerful and efficient method for forming polymer networks. mdpi.com

Solid-State Polymerization:

Solid-state polymerization (SSP) is a solvent-free method where the monomer crystals are heated or irradiated to induce polymerization directly in the solid state. This technique can lead to highly ordered and crystalline polymers, as the crystal lattice of the monomer can template the polymerization process. pkusz.edu.cn

A notable example is the solid-state polymerization of 2,5-dibromo-3,4-ethylenedioxythiophene (DBEDOT), which yields highly conducting poly(3,4-ethylenedioxythiophene) (PEDOT). pkusz.edu.cn The reactivity in SSP is highly dependent on the packing of the monomers in the crystal. Short intermolecular distances between reactive sites are crucial for the reaction to proceed. The removal of bulky protecting groups from functionalized regioregular polythiophenes in the solid state has also been demonstrated, leading to an increased degree of conjugation. researchgate.net

For this compound, the feasibility of solid-state polymerization would depend on its crystal packing. If the monomer crystallizes in a geometry that facilitates the coupling of thiophene rings, SSP could be a viable route to produce a highly crystalline polymer. The allyl group might also participate in solid-state reactions, potentially leading to cross-linked structures.

Table 2: Summary of Advanced Polymerization Techniques for Thiophene Derivatives

Polymerization TechniquePrinciplePotential Advantages for Poly(this compound)
Photo-induced Polymerization Light-initiated polymerization- Spatiotemporal control- Potential for patterning- Possible use of allyl group in thiol-ene reactions mdpi.com
Solid-state Polymerization Polymerization in the crystalline state- High crystallinity and order pkusz.edu.cn- Solvent-free process- Morphology templated by monomer crystal

Electrochemical Behavior and Charge Transfer Phenomena in Polythiophene Derivatives

Redox Processes of Thiophene-Based Polymers

The ability of polythiophenes to undergo reversible oxidation and reduction (redox) processes is fundamental to their function in applications such as electrochromic devices, sensors, and batteries. This process involves the removal (oxidation or p-doping) or addition (reduction or n-doping) of electrons from the polymer backbone, accompanied by the ingress of counter-ions from the electrolyte to maintain charge neutrality.

The oxidation potential is a key parameter that indicates the ease with which a thiophene (B33073) monomer can be polymerized and the resulting polymer can be doped. A lower oxidation potential is generally desirable as it implies that less energy is required to induce the conductive state and that the resulting polymer may be more stable.

The substituent on the thiophene ring significantly impacts the oxidation potential. Electron-donating groups, such as alkyl chains, lower the oxidation potential by increasing the electron density of the thiophene ring. For instance, 3-methylthiophene (B123197) has an oxidation potential of 1.8 V, which is lower than the 2.0 V required for unsubstituted thiophene dtic.mil. The polymerization solvent system also plays a crucial role; the oxidation potential of 3,3′-dimethyl-2,2′-bithiophene was found to be 0.86 V in boron trifluoride diethyl etherate (BFEE), significantly lower than the 1.39 V observed in an acetonitrile (B52724) (ACN) based solution mdpi.com. This lower potential in BFEE leads to a higher quality polymer film with better electrochemical activity mdpi.com. While specific data for 3-(Prop-2-en-1-ylsulfanyl)thiophene is not extensively documented, the sulfur-linked allyl group would be expected to influence the electron density of the ring and thus its oxidation potential.

Interactive Table: Oxidation Potentials of Various Thiophene Monomers

Monomer Oxidation Potential (V vs. SCE) Electrolyte/Solvent Reference
Thiophene 2.0 - dtic.mil
3-Methylthiophene 1.8 - dtic.mil
3,3′-dimethyl-2,2′-bithiophene 1.39 ACN/TBATFB mdpi.com

SCE: Saturated Calomel Electrode, ACN: Acetonitrile, TBATFB: Tetrabutylammonium tetrafluoroborate (B81430), BFEE: Boron trifluoride diethyl etherate.

The electroactivity of the polymer, which relates to its charge storage capacity, is also influenced by the preparation method. Polymers synthesized in environments that allow for lower oxidation potentials, such as BFEE, tend to exhibit broader redox peaks in their cyclic voltammograms, indicating superior charge storage capacity and electrochemical activity mdpi.com.

For practical applications, the redox processes must be highly reversible and stable over many cycles. The stability of the doped and undoped states is paramount. Degradation can occur, particularly at high potentials, leading to a loss of electroactivity. For example, poly(3,3′-dimethyl-2,2′-bithiophene) films were found to degrade rapidly when scanned in concentrated sulfuric acid mdpi.com.

The electrochemical reversibility can be assessed by the separation between the anodic and cathodic peak potentials (ΔEp) in a cyclic voltammogram. A small peak separation suggests fast electron transfer kinetics and good reversibility. For instance, poly 1,2-bis(thiophen-3-ylmethyl)disulfane, another sulfur-containing thiophene derivative, exhibited a peak separation of 180 mV, indicating excellent electrochemical reversibility repec.org. The stability of the polymer film is also tied to the quality of its formation during electropolymerization, with more ordered and defect-free films generally showing better long-term stability mdpi.com.

Charge Transfer Mechanisms in Polymer Films

The transport of charge within the polymer film is a critical process that can be governed by different mechanisms. These mechanisms determine the rate at which the polymer can be switched between its neutral and conductive states.

Electrochemical reactions at the surface of an electrode can be limited by two primary mechanisms: the intrinsic rate of the electron transfer reaction (kinetic control) or the rate of mass transport of the electroactive species to the electrode surface (diffusion control) wolfram.com. In the context of polythiophene films, the "species" are the ions from the electrolyte that must move into and out of the polymer matrix to balance the charge during doping and dedoping.

A common method to determine the controlling mechanism is to study the relationship between the peak current (Ip) in cyclic voltammetry and the scan rate (ν). For a diffusion-controlled process, Ip is proportional to the square root of the scan rate (ν^0.5), whereas for an adsorption-controlled (a type of kinetic control) process, Ip is directly proportional to the scan rate (ν) mdpi.com. Many electrochemical processes in polythiophene films exhibit a transition from kinetic to diffusion control as the reaction proceeds researchgate.net. The initial stages of polymer growth or doping may be kinetically limited, but as the process continues and a depletion layer of ions forms near the electrode, the process becomes limited by the rate of ion diffusion through the polymer film researchgate.net.

The length of the alkyl side chain at the 3-position of the thiophene ring has a profound effect on the polymer's properties. While the allyl-sulfanyl group in this compound is not a simple alkyl chain, the principles derived from studying poly(3-alkylthiophene)s (P3ATs) are highly relevant.

Longer alkyl chains generally increase the solubility of the polymer but can also decrease charge-carrier mobility due to increased disorder and larger distances between conjugated backbones researchgate.netrsc.org. However, this is not always a simple relationship. Some studies have found that charge-carrier mobilities can be highest for intermediate chain lengths (e.g., C10 or C12), suggesting an optimal balance between solubility, film morphology, and intermolecular packing rsc.orgrsc.org.

The side-chain length also affects the polymer's energy levels. In one study, introducing electron-withdrawing fluoro-aryl units with different alkoxy chain lengths on the thiophene backbone led to deeper Highest Occupied Molecular Orbital (HOMO) energy levels compared to the standard poly(3-hexylthiophene) (P3HT) nih.gov. In another study on polythiophenes with pendant nitroxide radicals, the length of the alkyl spacer (from 4 to 8 carbons) between the backbone and the radical had a minimal impact on the half-wave potential, but did subtly influence the electronic conductivity and electrochemical activity acs.org. Similarly, for a series of poly(3',4'-bis(alkyloxy)-2,2':5',2"-terthiophene)s, altering the alkyl chain length from butyl to octyl did not significantly affect the band gap or the observed colors, though the polymer with the shortest (butyl) chain exhibited the best optical contrast and switching times ulakbim.gov.tr.

Interactive Table: Effect of Alkyl Chain Length on Polythiophene Properties

Property Effect of Increasing Alkyl Chain Length References
Solubility Generally increases rsc.orgrsc.org
Charge-Carrier Mobility Can decrease, but may peak at intermediate lengths researchgate.netrsc.orgrsc.org
HOMO Energy Level Can be tuned, but effect is system-dependent nih.govacs.org
Ion Diffusion Nearly independent in some systems rsc.org

Impedance Spectroscopy for Polymer Characterization

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique used to investigate the properties of conductive polymer films and their interfaces with electrolytes. By applying a small sinusoidal AC potential over a range of frequencies and measuring the current response, EIS can deconstruct the various electrochemical processes (e.g., charge transfer resistance, double-layer capacitance, diffusion) occurring within the system researchgate.net.

EIS is particularly useful for studying ion transport in polythiophene films. The diffusion coefficient of counter-ions within the polymer matrix can be calculated from the low-frequency region of the impedance spectrum rsc.org. Studies on poly(3-alkylthiophene)s have used EIS to measure the diffusion coefficients of hexafluorophosphate (B91526) (PF6-) ions. Interestingly, for a series of spin-coated, semi-crystalline P3AT films, the diffusion coefficient was found to be nearly independent of both the alkyl side-chain length and the applied potential rsc.org. This suggests that in such compact films, ion transport may be limited by an enthalpic barrier associated with ionic trapping rather than by the interchain spacing alone rsc.org.

Interactive Table: Ion Diffusion Coefficients in Polythiophene Films

Polymer Film Diffusion Coefficient (cm²/s) Measurement Conditions Reference
Regioregular P3HT (spin-coated) ~4 x 10⁻¹¹ 0.8 V vs Ag/Ag+ rsc.org
Regiorandom P3HT (spin-coated) ~4 x 10⁻¹¹ 0.8 V vs Ag/Ag+ rsc.org

The data can be fitted to an equivalent electrical circuit model to quantify the different components of the system's impedance, providing a detailed characterization of the polymer electrode's electrochemical properties researchgate.net. This approach has shown that the method of film preparation is critical; electrochemically deposited P3HT films, which are more amorphous, can exhibit diffusion coefficients over 200 times higher than spin-coated films, indicating that mitigating ionic trapping is key to improving ion transport rsc.org.

Future Research Directions and Unexplored Reactivity

Development of Novel Synthetic Pathways for Complex Thiophene (B33073) Architectures

The synthesis of highly substituted and complex thiophene-based molecules is a significant goal in medicinal and materials chemistry. nih.gov Future research can leverage 3-(Prop-2-en-1-ylsulfanyl)thiophene as a starting point for creating intricate molecular architectures. Novel synthetic strategies could include:

Metal-Catalyzed Cross-Coupling and Heterocyclization: Palladium-catalyzed reactions are a powerful tool for C-S bond formation and subsequent heterocyclization. mdpi.com A one-pot approach involving the coupling of a suitable precursor with an allyl source, followed by an intramolecular cyclization, could provide an efficient route to complex fused-ring systems incorporating the thiophene moiety.

Multi-Component Reactions (MCRs): MCRs offer an atom-economical and efficient way to construct complex molecules in a single step. nih.gov Designing an MCR that incorporates this compound or its precursors could rapidly generate a library of diverse thiophene derivatives. For instance, a reaction combining an aldehyde, an activated methylene (B1212753) halide, and a sulfur source with a 1,3-dicarbonyl compound can yield multi-substituted thiophenes. nih.gov

Metal-Free Synthetic Approaches: To align with the principles of green chemistry, metal-free synthesis methods are increasingly important. nih.gov These methods reduce metal toxicity and can offer alternative selectivity. Future work could explore base-promoted cyclization reactions of functionalized alkynes that incorporate the allyl sulfide (B99878) group, leading to the desired thiophene core. mdpi.com For example, the ring-opening of a 1,3-dithiolan-2-ylidene group followed by a 5-exo-dig cyclization is a known metal-free strategy to form substituted thiophenes. mdpi.com

Domino Reactions: These reactions, where multiple bond-forming events occur consecutively in one pot, can be used to build complex thiophene systems efficiently. nih.gov The reactivity of the allyl group in this compound could be exploited to initiate or participate in domino sequences.

Exploration of Stereoselective Syntheses

Stereochemistry plays a critical role in determining the biological activity and material properties of molecules. The development of stereoselective syntheses for derivatives of this compound is a key area for future exploration. The double bond in the prop-2-en-1-yl side chain and potential reactions on the thiophene ring are targets for stereocontrol. Research in this area would focus on:

Asymmetric Catalysis: Employing chiral catalysts to control the three-dimensional arrangement of atoms during the synthesis of thiophene derivatives. This could involve asymmetric additions to the allyl double bond or stereoselective functionalization of the thiophene ring.

Substrate-Controlled Diastereoselective Reactions: Using existing stereocenters in a molecule to direct the formation of new ones. A chiral auxiliary could be temporarily attached to the thiophene scaffold to guide subsequent reactions before being removed.

Iodocyclization: Thioether groups can act as intramolecular nucleophiles in iodocyclization processes. mdpi.com A potential pathway could involve the transformation of an alkyne-containing thioether into a thiophene derivative through a stereodefined iodocyclization, followed by further modifications. mdpi.com

Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

Understanding reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced spectroscopic techniques that allow for the real-time monitoring of reactions (in situ) are invaluable tools. youtube.comelsevier.com

Investigating the synthesis and subsequent reactions of this compound would benefit from techniques such as:

Operando Infrared (IR) Spectroscopy: This technique can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies. youtube.com It is particularly useful for identifying transient species and understanding the kinetics of catalytic reactions under actual operating conditions. youtube.com

Ultrahigh-Resolution Mass Spectrometry (UHRMS): Techniques like Atmospheric Pressure Chemical Ionization (APCI) coupled with UHRMS can provide detailed compositional characterization of complex mixtures without the need for derivatization. nih.gov This would be instrumental in analyzing the products of reactions involving this compound.

Trapped Ion Mobility Spectrometry (TIMS): When combined with mass spectrometry, TIMS can provide information about the shape and size (collision cross-section) of molecules. nih.gov This data offers insights into the three-dimensional structure of isomers and can help elucidate reaction mechanisms where molecular shape influences reactivity. nih.gov

Technique Information Gained Application to Thiophene Synthesis Reference
Operando IR SpectroscopyReal-time concentration of reactants, intermediates, products; kinetic data.Monitoring the progress of cyclization reactions and identifying transient intermediates. youtube.com
APCI-UHRMSPrecise molecular formula determination of compounds in complex mixtures.Characterizing product distributions and identifying unexpected side products. nih.gov
Trapped Ion Mobility Spectrometry (TIMS)Ion shape and size (collision cross-section), separation of isomers.Distinguishing between structural isomers and understanding steric effects in reactions. nih.gov

High-Throughput Computational Screening for Derivatization

Computational chemistry provides a powerful platform for accelerating the discovery of new molecules with desired properties. High-throughput screening using computational methods can predict the reactivity and properties of a large number of virtual compounds, guiding experimental efforts toward the most promising candidates.

For this compound, computational screening could be applied to:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction pathways, such as the thiol-Michael addition to the allyl group. nih.gov An automated workflow could screen a virtual library of substituted thiophenes to predict their reactivity with various nucleophiles or electrophiles. nih.gov

Evaluating Electronic Properties: DFT can also calculate key electronic parameters like HOMO-LUMO energy gaps, which are crucial for applications in electronics. nih.gov Screening different substituents on the thiophene ring would allow for the rational design of derivatives with specific electronic characteristics.

Structure-Property Relationships: By computing properties for a large set of derivatives, regression analysis can establish relationships between molecular structure and properties like intermediate stability or product stability. nih.gov For instance, studies have shown that the stability of carbanion intermediates is highly sensitive to electronic effects, while product stability is more influenced by steric factors. nih.gov

Computational Method Predicted Parameter Relevance for Derivatization Reference
Density Functional Theory (DFT)Reaction energies, activation barriers.Predicting the feasibility and outcome of potential reactions. nih.gov
DFT / NBO AnalysisHOMO-LUMO gap, natural bond orbital parameters.Guiding the design of derivatives for electronic applications. nih.govnih.gov
Automated WorkflowStability of intermediates and products for a large library.High-throughput screening to identify promising synthetic targets. nih.gov

Tailoring Thiophene Derivative Structures for Specific Material Science Applications (e.g., Optoelectronics)

Thiophene-based materials are of significant interest in the field of organic electronics due to their excellent charge-transport properties. mdpi.com The structure of this compound provides a scaffold that can be systematically modified to tune its optoelectronic properties for specific applications.

Future research will focus on tailoring the molecular structure for use in:

Organic Field-Effect Transistors (OFETs): The thiophene ring is an electron-rich unit that facilitates charge transport. By creating polymers or oligomers from this compound, new semiconducting materials could be developed.

Organic Light-Emitting Diodes (OLEDs): Thienothiophene derivatives have been successfully used as emitters in OLEDs. mdpi.com The allyl sulfide group on this compound could be used to attach other fluorescent π-systems, such as triphenylamine (B166846) or tetraphenylethylene, to create novel emitters with high brightness and efficiency. mdpi.com

Organic Solar Cells (OSCs): Thiophene derivatives are frequently used as electron-donor materials or as π-linkers in non-fullerene acceptors for OSCs. mdpi.comresearchgate.net The ability to functionalize this compound allows for the fine-tuning of its energy levels (HOMO/LUMO) to optimize charge separation and collection in a solar cell device. researchgate.net Low-temperature deposition techniques like High Power Impulse Magnetron Sputtering (HiPIMS) could be explored for creating thin films of these tailored materials on flexible substrates. arxiv.org

Application Structural Goal Desired Property Reference
OLEDsAttach fluorescent moieties (e.g., triphenylamine).High brightness and current efficiency. mdpi.com
OSCsTune HOMO/LUMO levels via donor/acceptor groups.Narrow bandgap, high charge mobility. researchgate.net
OFETsCreate extended π-conjugated systems (polymers).High charge carrier mobility. mdpi.com

Q & A

Q. Q1: What are the optimized synthetic routes for 3-(Prop-2-en-1-ylsulfanyl)thiophene, and how can intermediates be characterized to ensure purity?

A1: Synthesis typically involves nucleophilic substitution between thiophene derivatives and allyl thiols under inert conditions. Key intermediates should be characterized using:

  • 1H/13C NMR for structural confirmation (e.g., allyl sulfide proton resonances at δ 5.2–5.8 ppm and thiophene protons at δ 6.8–7.2 ppm) .
  • HPLC-MS to monitor reaction progress and detect impurities (e.g., unreacted thiols or oxidation byproducts) .
  • X-ray crystallography for unambiguous structural determination, particularly for resolving steric effects in allyl-thiophene conjugates .

Reactivity and Functionalization

Q. Q2: How does the allyl sulfide moiety influence the reactivity of this compound in cross-coupling reactions?

A2: The allyl group can participate in:

  • Thiol-ene "click" chemistry for functionalization with electron-deficient alkenes (e.g., maleimides) under UV light, enabling bioconjugation .
  • Palladium-catalyzed couplings (Suzuki-Miyaura, Heck), where the thiophene sulfur may coordinate with Pd, requiring ligand optimization to avoid catalyst poisoning .
  • Electrophilic substitution at the thiophene ring (e.g., bromination at the α-position), with regioselectivity controlled by the allyl sulfide’s electron-donating effects .

Electronic and Structural Properties

Q. Q3: What computational methods are suitable for modeling the electronic properties of this compound derivatives?

A3:

  • Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) to calculate HOMO-LUMO gaps and predict charge transport in organic semiconductors .
  • Time-Dependent DFT (TD-DFT) for UV-Vis absorption spectra simulation, correlating with experimental λmax values (e.g., ~280–320 nm for thiophene-allyl conjugates) .
  • Molecular Dynamics (MD) to study conformational flexibility of the allyl chain in polymer matrices .

Biological Activity and Mechanisms

Q. Q4: What strategies are employed to evaluate the bioactivity of this compound derivatives, and how are structure-activity relationships (SAR) analyzed?

A4:

  • In vitro assays (e.g., enzyme inhibition, cytotoxicity) with IC50 determination. For example, thiophene derivatives show activity against cyclooxygenase-2 (COX-2) via π-π stacking interactions .
  • SAR studies : Vary substituents on the allyl group (e.g., halogenation) or thiophene ring (e.g., nitro groups) to assess effects on potency and selectivity .
  • Molecular docking (AutoDock Vina) to predict binding modes with target proteins (e.g., kinase domains) .

Stability and Degradation Pathways

Q. Q5: How can thermal and photolytic stability of this compound be assessed, and what are common degradation products?

A5:

  • Thermogravimetric Analysis (TGA) to determine decomposition temperatures (Td >200°C for most derivatives) .
  • GC-MS to identify degradation products (e.g., thiophene sulfoxides or allyl disulfides under oxidative conditions) .
  • Light-exposure experiments (UV-Vis monitoring) to detect photolytic cleavage of the allyl-thiophene bond .

Advanced Applications in Materials Science

Q. Q6: What methodologies are used to integrate this compound into conductive polymers, and how is charge mobility measured?

A6:

  • Electropolymerization (cyclic voltammetry in acetonitrile) to form poly(thiophene) films on electrodes .
  • Four-point probe measurements for conductivity (σ ~10⁻³–10⁻² S/cm) .
  • Grazing-Incidence X-ray Diffraction (GI-XRD) to analyze crystallinity and π-stacking distances (~3.5–4.0 Å) .

Data Contradictions and Reproducibility

Q. Q7: How can discrepancies in reported synthetic yields or bioactivity data for this compound derivatives be resolved?

A7:

  • Reaction parameter standardization : Control oxygen/moisture levels (Schlenk techniques) to minimize oxidation of thiol intermediates .
  • Batch-to-batch comparison via HPLC purity checks (>98% by area) .
  • Meta-analysis of literature data to identify outliers (e.g., anomalous IC50 values due to assay protocol differences) .

Safety and Handling Protocols

Q. Q8: What safety precautions are recommended for handling this compound, given limited toxicological data?

A8:

  • Personal Protective Equipment (PPE) : Nitrile gloves, fume hood use, and eye protection (per GHS P261/P262) .
  • Storage : Under nitrogen at –20°C to prevent oxidation .
  • Waste disposal : Neutralize with aqueous NaHCO3 before incineration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.